molecular formula C15H13Cl2NO2 B4135879 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B4135879
M. Wt: 310.2 g/mol
InChI Key: LPIZHMMILXMXQI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that belongs to the class of quinolinediones This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves the reaction of 2,4-dichlorophenylamine with a suitable diketone precursor under acidic or basic conditions. One common method involves the condensation of 2,4-dichlorophenylamine with cyclohexane-1,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinolinedione ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinedione derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinedione derivatives, hydroquinoline derivatives, and substituted quinolinediones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • 4-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinoline-2,5-dione
  • 4-(2,4-Dichlorophenyl)-1,2-dihydroquinoline-2,5-dione

Uniqueness

4-(2,4-Dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the tetrahydroquinolinedione core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-8-4-5-9(11(17)6-8)10-7-14(20)18-12-2-1-3-13(19)15(10)12/h4-6,10H,1-3,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIZHMMILXMXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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